molecular formula C9H6N2O2 B171833 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde CAS No. 104968-03-8

4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde

Cat. No.: B171833
CAS No.: 104968-03-8
M. Wt: 174.16 g/mol
InChI Key: WRESPKSRAUTUGF-UHFFFAOYSA-N
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Description

4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are important aromatic nitrogen-containing heterocycles with wide pharmaceutical applications. They are ranked third among the most frequently used U.S. FDA-approved drugs . Examples of quinazoline-containing drugs include the anticancer drug erlotinib and the antihypertensive prazosin .

Scientific Research Applications

4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of various quinazoline derivatives.

    Biology: It is used in the study of biological processes involving quinazoline derivatives.

    Medicine: The compound is investigated for its potential therapeutic applications, including anticancer and antihypertensive activities.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Safety and Hazards

While specific safety and hazard information for 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde is not available, it’s generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde involves the reaction of 2-aminobenzamide with formic acid under reflux conditions to yield quinazolinone-2-carbaldehyde . Another method involves the reaction of this compound with hydroxylamine hydrochloride in the presence of potassium carbonate to produce (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives, such as quinazoline-2-carbaldehyde oxime and other substituted quinazolines .

Mechanism of Action

The mechanism of action of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit specific enzymes and receptors, leading to its therapeutic effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and pharmaceutical development .

Properties

IUPAC Name

4-oxo-3H-quinazoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-5-8-10-7-4-2-1-3-6(7)9(13)11-8/h1-5H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRESPKSRAUTUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546481
Record name 4-Oxo-1,4-dihydroquinazoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104968-03-8
Record name 4-Oxo-1,4-dihydroquinazoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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